molecular formula C3H4N4O B016484 5-Azacytosine CAS No. 931-86-2

5-Azacytosine

Cat. No.: B016484
CAS No.: 931-86-2
M. Wt: 112.09 g/mol
InChI Key: MFEFTTYGMZOIKO-UHFFFAOYSA-N
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Description

5-Azacytosine is a synthetic nucleoside analog of cytosine, a naturally occurring pyrimidine nucleoside found in DNA and RNA. It is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activity.

Mechanism of Action

Target of Action

5-Azacytosine, also known as Azacitidine, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also targets the enzyme DNA methyltransferase, impairing DNA methylation .

Mode of Action

This compound exerts its effects through two main mechanisms. Firstly, as an analogue of cytidine, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, leading to impaired DNA methylation . This dual mode of action allows this compound to have anti-neoplastic activity and inhibit methylation in replicating DNA .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA methylation and RNA metabolism . By inhibiting DNA methyltransferase, it impairs DNA methylation, leading to changes in gene expression . It also disrupts RNA metabolism by incorporating into RNA, which can affect protein synthesis .

Pharmacokinetics

Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The quantitative determination of Azacitidine in plasma is challenging due to the required sensitivity and because of the instability in the biological matrix upon sampling . A method has been developed and validated for the determination of Azacitidine in human plasma over a concentration range of 5–500 ng/mL .

Result of Action

The result of this compound’s action is the induction of cytotoxicity and the inhibition of DNA methylation . This leads to changes in gene expression, disruption of RNA metabolism, and inhibition of protein and DNA synthesis . These effects make this compound effective in the treatment of certain types of cancer characterized by the presence of aberrant DNA methylation, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .

Biochemical Analysis

Biochemical Properties

5-Azacytosine is a chemical analogue of cytidine, a nucleoside present in DNA and RNA . It differs from cytosine by the presence of nitrogen in the C5-position, which is key in its hypomethylating activity . As an analogue of cytidine, it can incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .

Cellular Effects

This compound has been shown to have significant cytotoxicity against both conventional therapy-sensitive and therapy-resistant cell lines, as well as multidrug-resistant patient-derived cells . It can overcome the survival and growth advantages conferred by exogenous interleukin-6 (IL-6), insulin-like growth factor-I (IGF-I), or by adherence of cells to bone marrow stromal cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through two main mechanisms. One is the induction of cytotoxicity, where it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . The other mechanism is through the inhibition of DNA methyltransferase, impairing DNA methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound treatments result in nearly indistinguishable patterns of genome-wide DNA methylation . It has a slightly greater demethylating effect at higher concentrations across the genome .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to cause congenital malformations and was found to be mutagenic, clastogenic, and embryotoxic when females were dosed during gestation .

Metabolic Pathways

This compound is involved in the DNA methylation pathway . It inhibits DNA methyltransferase, leading to hypomethylation of DNA .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is phosphorylated to the nucleotide level by deoxycytidine kinase . Upon further anabolism to the triphosphate level, it can be incorporated into DNA .

Subcellular Localization

The subcellular localization of this compound is within the DNA, as it incorporates into the DNA strand . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azacytosine typically involves the reaction of formic acid with dicyandiamide. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, maintaining the temperature at 50-60°C for 4 hours. The mixture is then heated to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two portions. The reaction is refluxed for 2 hours, cooled to 60-70°C, and ethanol is added. The mixture is further cooled to room temperature, filtered, and the crude product is obtained. The final product is purified using a mixed solution of ethyl acetate and ethanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity (98.5% or more) and minimal impurities (less than 0.5% for impurity 1 and less than 0.1% for impurity 2). The method is designed to be safe, environmentally friendly, and suitable for large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Azacytosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Scientific Research Applications

5-Azacytosine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of nucleoside analogs and other heterocyclic compounds.

    Biology: Acts as a DNA demethylating agent, influencing gene expression and epigenetic regulation.

    Medicine: Exhibits antineoplastic activity and is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to incorporate into both RNA and DNA, unlike some of its analogs that are specific to either DNA or RNA. Its dual mechanism of action, involving both DNA methylation inhibition and cytotoxicity, makes it a versatile compound in therapeutic applications .

Properties

IUPAC Name

6-amino-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFTTYGMZOIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239275
Record name 5-Azacytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-86-2
Record name 6-Amino-1,3,5-triazin-2(1H)-one
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Record name 5-Azacytosine
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Record name 931-86-2
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Record name 931-86-2
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Record name 5-Azacytosine
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Record name 4-amino-1,3,5-triazin-2-one
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Record name 5-AZACYTOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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